N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline
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Overview
Description
N-(4-chloro-3-nitrobenzylidene)-2-methyl-4-nitroaniline is an organic compound known for its unique chemical structure and properties It is a Schiff base derivative, which is formed by the condensation of an aromatic aldehyde with an aromatic amine
Preparation Methods
The synthesis of N-(4-chloro-3-nitrobenzylidene)-2-methyl-4-nitroaniline typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methyl-4-nitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N-(4-chloro-3-nitrobenzylidene)-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Hydrolysis: The Schiff base can be hydrolyzed back to the starting aldehyde and amine under acidic or basic conditions
Scientific Research Applications
N-(4-chloro-3-nitrobenzylidene)-2-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound has been studied for its antimicrobial and anticancer properties. It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other organic materials
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrobenzylidene)-2-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro and chloro substituents on the benzene ring contribute to its reactivity and ability to form complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and receptors, leading to modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
N-(4-chloro-3-nitrobenzylidene)-2-methyl-4-nitroaniline can be compared with other Schiff base derivatives, such as:
- N-(4-chloro-3-nitrobenzylidene)-4-nitrobenzohydrazide
- N-(4-chloro-3-nitrobenzylidene)-2-iodobenzohydrazide
- N-(4-chloro-3-nitrobenzylidene)acetohydrazide
These compounds share similar structural features but differ in their substituents and reactivity. The presence of different functional groups can influence their chemical and biological properties, making each compound unique in its applications .
Properties
Molecular Formula |
C14H10ClN3O4 |
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Molecular Weight |
319.70 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(2-methyl-4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3O4/c1-9-6-11(17(19)20)3-5-13(9)16-8-10-2-4-12(15)14(7-10)18(21)22/h2-8H,1H3 |
InChI Key |
JVPIANCRNNSYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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